Propofol Glucuronide

Übersicht

Beschreibung

Propofol Glucuronide is the primary urinary metabolite of propofol, which is marketed as the anesthetic Diprivan for sedation and the induction and maintenance of general anesthesia . It is an inactive form of propofol that is metabolized by the liver to the active form .

Synthesis Analysis

Propofol is predominately glucuronidated by human UGT1A9 and intestinal or liver microsomes . The glucuronidation of propofol and its analogs, such as 2,5-diisopropylphenol, 2-tert-butyl-6-methylphenol, 2-tert-butyl-5-methylphenol, 2,6-dimethylphenol, and 2,5-dimethylphenol, were determined in vitro using human and rat liver microsomes .Molecular Structure Analysis

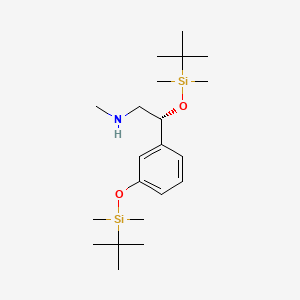

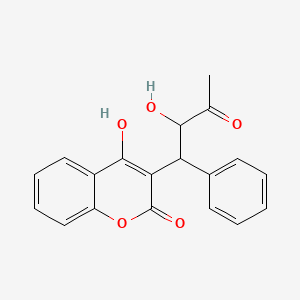

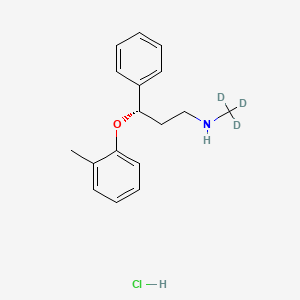

The molecular formula of Propofol Glucuronide is C18H26O7 . The IUPAC name is (2 S ,3 S ,4 S ,5 R ,6 S )-6- [2,6-di (propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .Chemical Reactions Analysis

Propofol is rapidly metabolized to its glucuronide in the in vivo studies . The glucuronidation of propofol and its analogs were determined in vitro using human and rat liver microsomes .Physical And Chemical Properties Analysis

The molecular weight of Propofol Glucuronide is 354.4 g/mol . The canonical SMILES is CC ©C1=C (C (=CC=C1)C ©C)OC2C (C (C (C (O2)C (=O)O)O)O)O .Wissenschaftliche Forschungsanwendungen

Anesthetic Use

Propofol Glucuronide is a metabolite of the intravenous anesthetic propofol . It is used for procedural sedation, monitored anesthesia care, or as an induction agent for general anesthesia .

Neurotransmitter Effects

Propofol may work by increasing neurotransmitters’ inhibitory effects and decreasing GABA dissociation from GABA receptors in the brain . This suggests potential applications in neurological research and treatments.

Genetic Research

The UGT1A9 gene, found on chromosome 2q37, codes for enzymes that glucuronidate propofol in the liver . Variations in this gene have a significant impact on propofol metabolism , making it a subject of interest in genetic research.

Pregnancy Safety

Although propofol crosses the placenta and can potentially cause neonatal CNS and respiratory depression, it is safe during pregnancy . This makes it a potential area of research in obstetrics and gynecology.

Propofol Infusion Syndrome (PRIS)

A rare but severe adverse effect of prolonged propofol infusions (often >4 mg/kg/h for more than 24 h) is known as propofol infusion syndrome (PRIS) . The syndrome’s symptoms include metabolic acidosis, hyperkalemia, hyperlipidemia, and rhabdomyolysis . This presents opportunities for research into the prevention and treatment of PRIS.

Forensic Toxicology

Propofol and propofol glucuronide concentrations in hair have been used to confirm previous propofol administration . This has applications in forensic toxicology, particularly in distinguishing medical from nonmedical propofol use .

Drug Abuse Studies

According to DEA′s Drugs and Chemicals of Concern list, propofol abuse typically involves recreational use by anesthetists, practitioners, and other health care staff . Studying propofol glucuronide can provide insights into patterns of propofol abuse and aid in the development of interventions.

Pharmacokinetics

The study of how propofol is metabolized into propofol glucuronide in the body, and how genetic variations can affect this process, is a key area of pharmacokinetic research .

Wirkmechanismus

Target of Action

Propofol Glucuronide is a metabolite of the intravenous anesthetic propofol . The primary target of Propofol Glucuronide is the brain’s GABA-mediated chloride channels . It works by potentiating the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA A receptor .

Mode of Action

It is believed to increase the inhibitory effects of neurotransmitters and decrease gaba dissociation from gaba receptors in the brain . This interaction with its targets leads to the potentiation of the inhibitory neurotransmitter GABA, resulting in sedation and general anesthesia .

Biochemical Pathways

Propofol Glucuronide is a result of the glucuronidation process of propofol in the liver . The UGT1A9 gene, found on chromosome 2q37, codes for enzymes that glucuronidate propofol . This gene is primarily expressed in the liver but is also present in extrahepatic tissues such as the kidney, small intestine, colon, and reproductive organs .

Pharmacokinetics

Propofol is rapidly and extensively metabolized, with less than 1% excreted unchanged . The majority of propofol (70%) is conjugated to propofol glucuronide by uridine 5′-diphosphate (UDP) glucuronosyltransferase . Approximately 29% of propofol is hydroxylated to 2,6-diisopropyl-1,4-quinol . After intravenous administration, propofol is extensively bound to the plasma proteins (predominantly albumin) and erythrocytes .

Result of Action

The result of the action of Propofol Glucuronide is the induction and maintenance of sedation and general anesthesia . It is used for procedural sedation, monitored anesthesia care, or as an induction agent for general anesthesia . The main adverse effects are disturbances in cardiopulmonary physiology .

Action Environment

The action of Propofol Glucuronide can be influenced by genetic variations. For instance, patients who are heterozygous for the UGT1A9-1887T/G polymorphism required a statistically significantly higher induction dose of propofol compared to those with other variations . Additionally, greater propofol clearance was observed in individuals with the UGT1A9-133T/C variation, with heterozygotes exhibiting higher clearance rates than others . These genetic variations can significantly impact propofol metabolism and consequently the action of Propofol Glucuronide .

Safety and Hazards

Propofol is safe for use in pregnancy but will cross the placenta and may be associated with neonatal CNS and respiratory depression . The potential for propofol dependency, recreational use, and abuse has only recently been recognized and several cases of accidental overdose and suicide have emerged .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2,6-di(propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSJIASBMOIIKI-RUKPJNHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114991-26-3 | |

| Record name | Propofol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114991263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(1-methylethyl)phenyl β-D-Glucopyranosiduronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOFOL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79NPJ6GX2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)

![N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide](/img/structure/B562565.png)